molecular formula C14H19F3N2O2 B15192121 N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-28-9

N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B15192121
CAS No.: 94593-28-9
M. Wt: 304.31 g/mol
InChI Key: TVBMUKOENJHCQD-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methyl group, a trifluoromethyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves multiple steps, starting with the preparation of the benzeneethanamine core. The introduction of the ethyl and methyl groups is typically achieved through alkylation reactions, while the trifluoromethyl group is introduced via a trifluoromethylation reaction. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the final product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, alcohols, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-alpha-methylbenzylamine
  • N-Methyl-alpha-methylbenzylamine
  • N-Ethyl-alpha-methylphenethylamine

Uniqueness

N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

94593-28-9

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] N-methylcarbamate

InChI

InChI=1S/C14H19F3N2O2/c1-4-19(21-13(20)18-3)10(2)8-11-6-5-7-12(9-11)14(15,16)17/h5-7,9-10H,4,8H2,1-3H3,(H,18,20)

InChI Key

TVBMUKOENJHCQD-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)NC

Origin of Product

United States

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